3,5-Dichloro-4-ethoxyphenol
Overview
Description
3,5-Dichloro-4-ethoxyphenol (DCEP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCEP is a chlorinated phenol derivative that is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Substituent Effects on Ionization
- Additive Substituent Effects: The ionization constants of various substituted phenols, including 3,5-dichlorophenol, have been studied, revealing that substituent effects on the free energies of ionization are precisely additive, and on the entropies of ionization closely additive. This provides insight into the thermodynamic functions of ionization of these compounds (Bolton, Hall, & Kudrynski, 1968).
Chemical Synthesis
- Phase Transfer Catalysis Method: A method involving phase transfer catalysis has been used for preparing derivatives of 3,5-dichlorophenol. This process shows advantages in terms of stability, yield, and product quality (Zhang Jin, 2013).
Molecular Interaction Studies
- Spectroscopic and XRD Analysis: The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, related to 3,5-dichlorophenol, was studied using spectroscopic and X-ray diffraction techniques. Such analysis assists in understanding the molecular structure and interactions (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Environmental Fate Studies
- Biotransformation in Anaerobic Conditions: Research on the environmental fate of 3,5-dichloro-p-anisyl alcohol, a compound similar to 3,5-dichloro-4-ethoxyphenol, has been conducted. This study explores how this compound undergoes biotransformation under anaerobic conditions, leading to the formation of various derivatives, including bis(3,5-dichloro-4-hydroxyphenyl)methane. This work has implications for understanding the environmental behavior of such compounds (Verhagen, Swarts, Wijnberg, & Field, 1998).
Corrosion Inhibition Studies
- Use in Corrosion Inhibition: Investigations into Schiff bases related to 3,5-dichlorophenol derivatives have been conducted for their potential as corrosion inhibitors. These studies include the synthesis of novel compounds and their application in protecting metals from corrosion, highlighting the relevance of such derivatives in industrial applications (Pandey, Singh, Verma, & Ebenso, 2017).
Antioxidant Activity Research
- Structure-Antioxidant Activity Relationship: The antioxidant activities of phenolic acids, related to the structure of this compound, have been explored. This research provides insights into how different functional groups in phenolic acids affect their antioxidant properties, which is essential for understanding the biological and therapeutic potential of such compounds (Chen, Yang, Ma, Li, Shahzad, & Kim, 2020).
Properties
IUPAC Name |
3,5-dichloro-4-ethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFDHKZVRGESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519044 | |
Record name | 3,5-Dichloro-4-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89748-18-5 | |
Record name | 3,5-Dichloro-4-ethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89748-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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